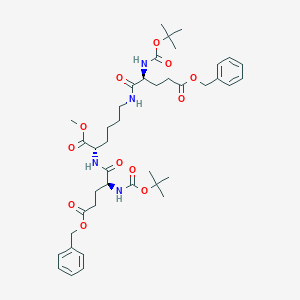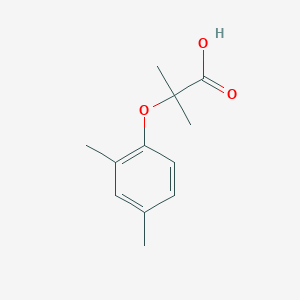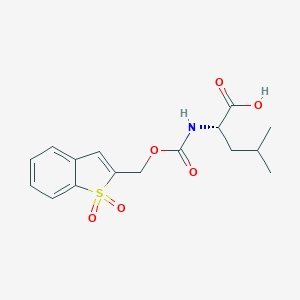
3-Bromo-5-hydroxybenzaldehyde
Descripción general
Descripción
3-Bromo-5-hydroxybenzaldehyde is an organic compound with the chemical formula C7H5BrO2. It is a solid substance, often appearing as yellow crystals. This compound is known for its solubility in alcohol and ether solvents, while being insoluble in water . It is an important raw material in organic synthesis and has applications in the synthesis of other organic compounds, as well as in the fields of drugs and pesticides .
Métodos De Preparación
The preparation of 3-Bromo-5-hydroxybenzaldehyde typically involves the halogenation reaction of benzaldehyde. A common method is to react benzaldehyde with cuprous bromide, followed by hydrolysis with dilute acid to obtain the target product . Another method involves the reaction of 2-bromo-5-methoxybenzaldehyde with boron tribromide in dichloromethane, followed by quenching with water and extraction with ethyl acetate .
Análisis De Reacciones Químicas
3-Bromo-5-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
3-Bromo-5-hydroxybenzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-hydroxybenzaldehyde involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by interacting with other functional groups on the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting various biochemical pathways .
Comparación Con Compuestos Similares
3-Bromo-5-hydroxybenzaldehyde can be compared with similar compounds such as:
3-Bromo-5-chloro-2-hydroxybenzaldehyde: This compound has a similar structure but with an additional chlorine atom, which can affect its reactivity and applications.
3,5-Dichloro-2-hydroxybenzaldehyde: This compound has two chlorine atoms instead of a bromine atom, leading to different chemical properties and uses. The uniqueness of this compound lies in its specific reactivity due to the presence of both bromine and hydroxyl groups, which allows for a wide range of chemical transformations and applications.
Propiedades
IUPAC Name |
3-bromo-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFGERBEZKEGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586363 | |
| Record name | 3-Bromo-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199177-26-9 | |
| Record name | 3-Bromo-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B172058.png)









![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)



